Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Overview
Description
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the family of tropane alkaloids.
Mechanism of Action
Target of Action
The primary target of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities and are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the synthesis of tropane alkaloids . The compound’s action results in the stereocontrolled formation of the bicyclic scaffold .
Result of Action
The molecular and cellular effects of this compound’s action are related to its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine . Its bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .
Preparation Methods
The synthesis of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the necessary stereochemical information . Another method involves desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Scientific Research Applications
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various tropane alkaloids.
Biology: The compound’s structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its biological activity, it is investigated for potential therapeutic uses, including as a precursor for drug development.
Comparison with Similar Compounds
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but differs in its functional groups and stereochemistry.
Tropinone derivatives: These compounds are precursors in the synthesis of various tropane alkaloids and share some structural similarities. The uniqueness of this compound lies in its specific configuration and the presence of the boc and hydroxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (1R,5S,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-UTLUCORTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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